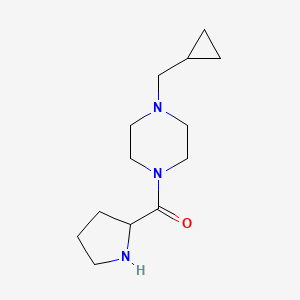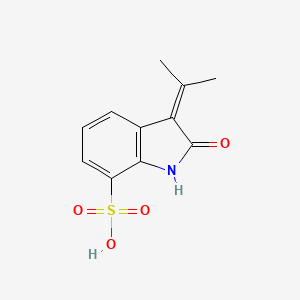![molecular formula C14H26N2O B1464287 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one CAS No. 1274731-99-5](/img/structure/B1464287.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one
Overview
Description
“1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one” is an organic compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine . It is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.23 .Scientific Research Applications
Piperazine Derivatives and Therapeutic Research
Piperazine and its derivatives, closely related to piperidines, play a significant role in medicinal chemistry, offering a wide range of pharmacological activities. Their versatility as a medicinally significant scaffold is evident in numerous marketed drugs across diverse therapeutic areas. Recent studies highlight the anti-mycobacterial activity of piperazine analogues, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the potential of such structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Applications in Anticancer Research
The research on 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a class of compounds that includes piperidine derivatives, has demonstrated promising anticancer properties over the past 15 years. These compounds have shown significant cytotoxicity against various cancer cells, often exceeding that of contemporary anticancer drugs. Their tumor-selective toxicity and ability to modulate multi-drug resistance highlight the therapeutic potential of piperidine-based compounds in oncology (Hossain et al., 2020).
Safety and Hazards
Future Directions
Piperidine derivatives, such as “1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one”, are a key category of nitrogen-bearing heterocyclic compounds. They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBDOHRIVXQGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
![(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464206.png)

![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)




